molecular formula C10H15N3O B11728407 3-amino-4-(dimethylamino)-N-methylbenzamide

3-amino-4-(dimethylamino)-N-methylbenzamide

Cat. No.: B11728407
M. Wt: 193.25 g/mol
InChI Key: VICNFDIKOCYUGE-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-N-methylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-methylbenzamide typically involves the acylation of 3-amino-4-(dimethylamino)aniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-(dimethylamino)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(dimethylamino)-N-methylbenzamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-amino-4-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C10H15N3O/c1-12-10(14)7-4-5-9(13(2)3)8(11)6-7/h4-6H,11H2,1-3H3,(H,12,14)

InChI Key

VICNFDIKOCYUGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N(C)C)N

Origin of Product

United States

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